2-Hydroxymestranol

Vue d'ensemble

Description

2-Hydroxymestranol is a derivative of mestranol, a synthetic estrogen. It has been synthesized and evaluated for its biological activities, particularly focusing on its estrogenic and contragestational effects

Applications De Recherche Scientifique

Chemistry: It is used as a model compound to study the effects of hydroxylation on the biological activity of synthetic estrogens.

Biology: Research has focused on its estrogenic and contragestational effects, making it a candidate for further studies in reproductive biology.

Industry: It can be used in the synthesis of other biologically active compounds, serving as an intermediate in pharmaceutical manufacturing.

Mécanisme D'action

Target of Action

2-Hydroxymestranol primarily targets the estrogen receptor . This receptor plays a crucial role in the female reproductive system, influencing processes such as menstruation and pregnancy .

Mode of Action

This compound is a prodrug of ethinylestradiol . It is biologically inactive until it is demethylated in the liver, with a conversion efficiency of 70% . Once activated, it binds to and activates the estrogen receptor .

Biochemical Pathways

The activated form of this compound, ethinylestradiol, influences several biochemical pathways. As an estrogen, it increases the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . It also suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, plasma levels of this compound decline rapidly . As it is metabolized in the liver, 2-methoxyestradiol, another active metabolite, appears and then declines .

Result of Action

The activation of the estrogen receptor by this compound leads to various molecular and cellular effects. It can influence the growth of certain cells, such as vascular smooth muscle cells, cardiac fibroblasts, and renal mesangial cells . It also has implications for conditions like abnormal uterine bleeding, dysmenorrhea, endometriosis, menorrhagia, and polycystic ovarian syndrome .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver can affect its conversion to its active form . Additionally, factors such as the patient’s overall health, liver function, and the presence of other medications can also impact the effectiveness and potential side effects of this compound.

Méthodes De Préparation

The synthesis of 2-Hydroxymestranol involves the hydroxylation of mestranol. One method reported involves the microbial transformation of mestranol by Cunninghamella elegans, which introduces a hydroxyl group at the C-2 position . The reaction conditions typically involve the incubation of mestranol with the microorganism under controlled conditions to achieve the desired hydroxylation.

Analyse Des Réactions Chimiques

2-Hydroxymestranol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Comparaison Avec Des Composés Similaires

2-Hydroxymestranol is structurally similar to other hydroxylated derivatives of mestranol, such as 4-Hydroxymestranol. its unique hydroxylation at the C-2 position gives it distinct biological activities. Other similar compounds include 2-Methoxyestradiol, which also exhibits estrogenic properties but differs in its specific molecular interactions and effects . The uniqueness of this compound lies in its specific hydroxylation pattern, which influences its interaction with estrogen receptors and its subsequent biological effects.

Activité Biologique

2-Hydroxymestranol, a synthetic estrogen, has garnered attention in pharmacological research due to its significant biological activity. This compound is a derivative of mestranol, which is primarily used in oral contraceptives and hormone replacement therapies. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

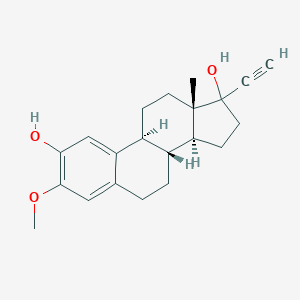

This compound possesses the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 312.41 g/mol

- IUPAC Name : (8R,9S,13S,14S)-13-ethyl-3,4-dihydroxy-17-methyl-1H-cyclopenta[a]phenanthren-17-one

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs), particularly ERα and ERβ. These receptors are involved in various physiological processes including:

- Regulation of the menstrual cycle

- Maintenance of pregnancy

- Modulation of bone density

- Influence on cardiovascular health

This compound exhibits a higher binding affinity for estrogen receptors compared to its parent compound, mestranol, which enhances its effectiveness in eliciting estrogenic responses.

Biological Effects

The biological effects of this compound can be summarized as follows:

Estrogenic Activity

- Cell Proliferation : In vitro studies indicate that this compound promotes cell proliferation in breast cancer cell lines, similar to other estrogenic compounds .

- Gene Expression : It influences the expression of genes associated with cell growth and differentiation through ER-mediated pathways .

Anti-inflammatory Properties

Research has shown that this compound may exert anti-inflammatory effects by modulating cytokine production. This could have implications for conditions such as rheumatoid arthritis and other inflammatory diseases .

Cardiovascular Effects

Estrogens are known to have cardioprotective effects. Studies suggest that this compound may improve endothelial function and reduce arterial stiffness, potentially lowering the risk of cardiovascular diseases .

Toxicological Profile

Despite its beneficial effects, the safety profile of this compound requires careful consideration. Studies indicate potential risks associated with long-term exposure:

- Carcinogenicity : Prolonged use of estrogenic compounds has been linked to an increased risk of certain cancers, particularly breast cancer .

- Thromboembolic Events : Like other synthetic estrogens, there is a risk of thromboembolic complications associated with the use of this compound .

Case Studies and Clinical Research

Several clinical studies have investigated the effects of this compound in various populations:

- Hormone Replacement Therapy (HRT) : In postmenopausal women, this compound has been evaluated for its efficacy in alleviating menopausal symptoms while minimizing risks associated with traditional HRT regimens .

- Breast Cancer Treatment : A case study highlighted the use of this compound in combination therapies for hormone receptor-positive breast cancer, showing promising results in tumor regression while monitoring for adverse effects .

Comparative Biological Activity Table

| Compound | Estrogenic Activity | Anti-inflammatory Effects | Cardiovascular Benefits | Carcinogenic Risk |

|---|---|---|---|---|

| This compound | High | Moderate | Moderate | Yes |

| Mestranol | Moderate | Low | Low | Yes |

| Estradiol | Very High | High | High | Yes |

Propriétés

IUPAC Name |

(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-19(24-3)18(22)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJZENPUQVKMJH-CNNNQZGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948909 | |

| Record name | 3-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-2,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26011-40-5 | |

| Record name | 2-Hydroxymestranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026011405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-2,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the metabolic pathways of 17α-ethynylestradiol (EE2) in rats, specifically regarding 2-hydroxymestranol?

A: The study by [] investigated the metabolic pathways of EE2 in male rats. They found that EE2 undergoes extensive metabolism, with approximately 75% of the administered dose excreted in bile as either β-glucuronides or arylsulphate esters []. One of the identified metabolites was this compound, which was found in both the glucuronide and arylsulphate fractions of the bile. Interestingly, the ratio of 2-methoxy-EE2 (another major metabolite) to this compound was lower in the arylsulphate fraction compared to the glucuronide fraction []. This suggests that different enzymatic pathways and conjugation mechanisms might be involved in the metabolism of EE2.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.